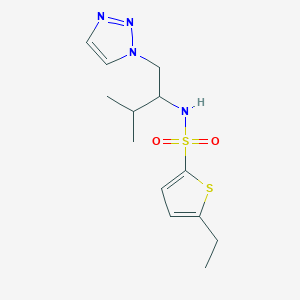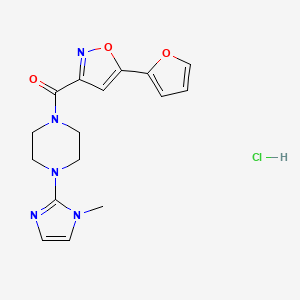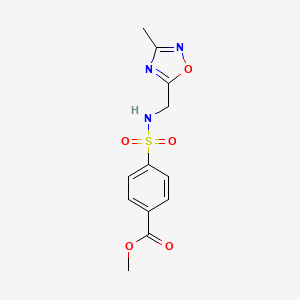
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, also known as EMSAM, is a monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder. This compound has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical studies.
Mécanisme D'action
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of monoamine oxidase type A (MAO-A). MAO-A is an enzyme that breaks down monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride increases the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to increase the levels of monoamine neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders. (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to have a long half-life, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its therapeutic potential. The compound has also been shown to have a long half-life, which allows for once-daily dosing. However, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of MAO-A, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride. One area of research is the development of new MAO inhibitors with improved selectivity and potency. Another area of research is the investigation of the neuroprotective effects of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride and its potential use in the treatment of neurodegenerative disorders. Additionally, the use of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride in combination with other antidepressants is an area of research that may lead to improved treatment outcomes.
Méthodes De Synthèse
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is synthesized by the reaction of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine with hydrochloric acid. The reaction takes place at low temperature and yields a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been extensively studied for its therapeutic potential in the treatment of major depressive disorder. It has been shown to be effective in both preclinical and clinical studies. The compound has also been studied for its potential use in the treatment of other neuropsychiatric disorders, such as anxiety disorders and Parkinson's disease.
Propriétés
IUPAC Name |
(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGYLGITNCFBO-IXUZKAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]([C@@H]1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
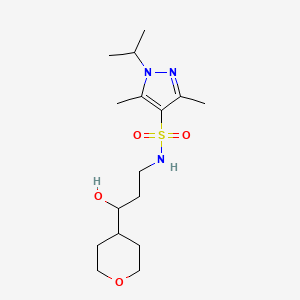
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
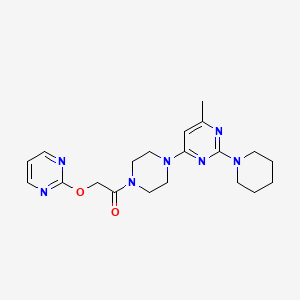
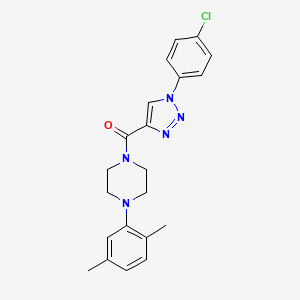
![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)
